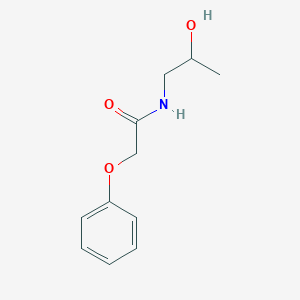
3-bromo-N-(sec-butyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(sec-butyl)benzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of sulfonamides, which are known to have various biological activities.
Mecanismo De Acción
3-bromo-N-(sec-butyl)benzenesulfonamide inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to protein substrates, thereby blocking the kinase activity. The specific protein kinases that are inhibited by this compound include cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects
Inhibition of CDKs and GSK-3 by this compound has been shown to have various biochemical and physiological effects. CDK inhibition leads to cell cycle arrest and apoptosis in cancer cells. GSK-3 inhibition has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(sec-butyl)benzenesulfonamide in lab experiments is its specificity for CDKs and GSK-3. This specificity allows for selective inhibition of these protein kinases without affecting other kinases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(sec-butyl)benzenesulfonamide. One direction is to further explore its potential as a therapeutic agent in various diseases. Another direction is to study its effects on other protein kinases and cellular processes. Additionally, further research is needed to improve its solubility in aqueous solutions and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 3-bromo-N-(sec-butyl)benzenesulfonamide involves the reaction of 3-bromoaniline with sec-butylsulfonyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-bromo-N-(sec-butyl)benzenesulfonamide has been studied for its potential use as a protein kinase inhibitor. Protein kinases are enzymes that play a critical role in cell signaling pathways and are involved in various cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of protein kinases has been shown to have therapeutic potential in various diseases such as cancer, inflammatory diseases, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C10H14BrNO2S |
|---|---|
Peso molecular |
292.19 g/mol |
Nombre IUPAC |
3-bromo-N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
Clave InChI |
ZCDRZWVWCZZXSP-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC(=CC=C1)Br |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




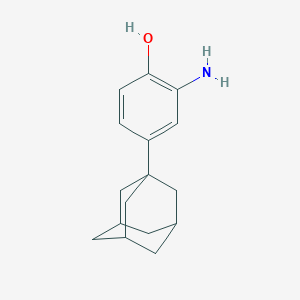
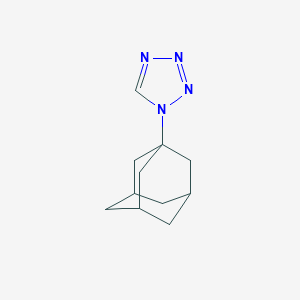
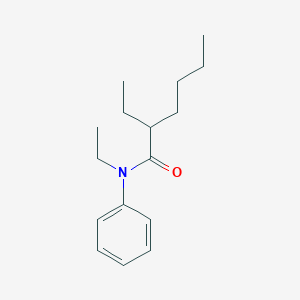





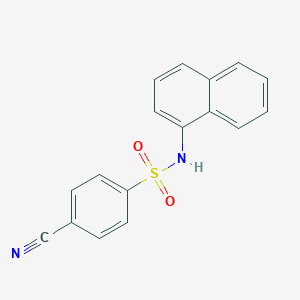
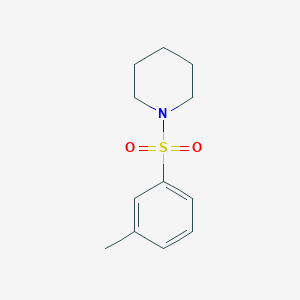
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
